

Comprehensive Technical Guide: 1-(m-Tolyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-(m-Tolyl)propan-1-amine hydrochloride
CAS No.:	1864056-40-5
Cat. No.:	B1432215

[Get Quote](#)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction

1-(m-Tolyl)propan-1-amine hydrochloride is a highly versatile chiral benzylamine derivative. As a fundamental building block in medicinal chemistry, it provides a rigid, stereodefined scaffold essential for probing receptor binding pockets, developing kinase inhibitors, and optimizing the pharmacokinetic profiles of novel active pharmaceutical ingredients (APIs)[1]. This technical guide details the physico-chemical properties, pharmacophoric utility, and self-validating synthetic protocols for both its racemic and enantiopure forms.

Physico-Chemical Profile & Chemical Identity

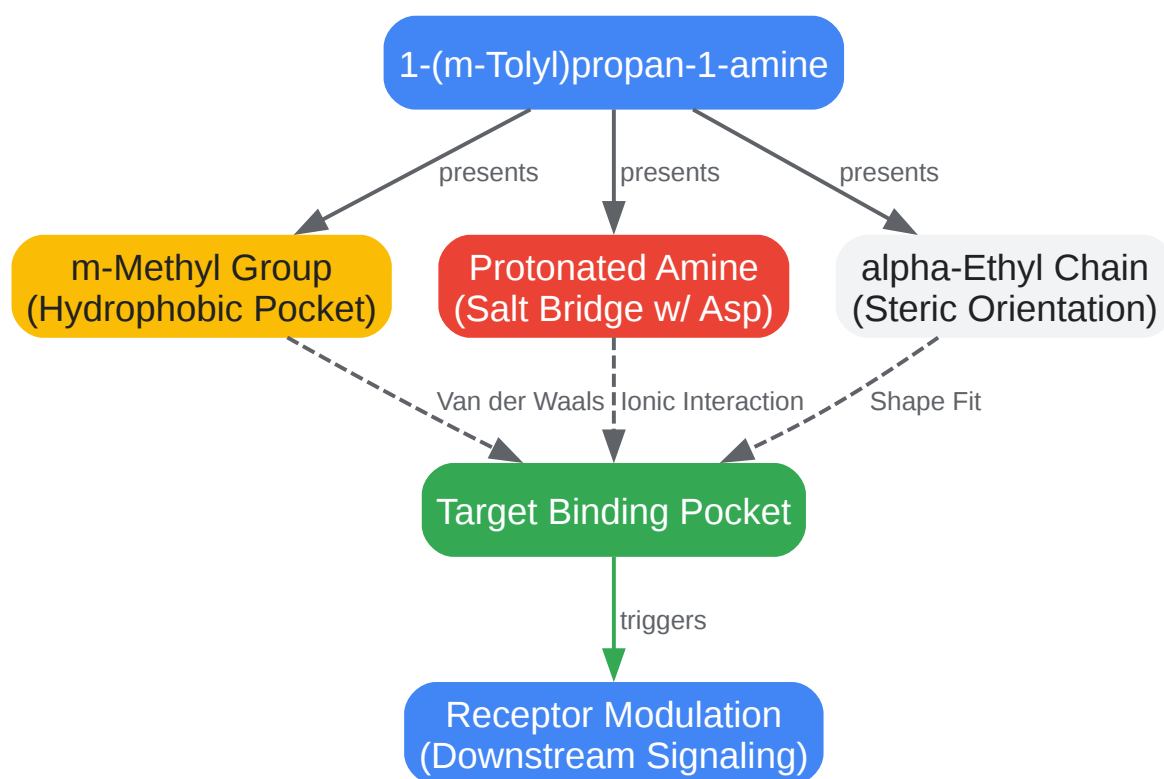
To establish a rigorous baseline for analytical validation, the core quantitative data and identifiers for **1-(m-Tolyl)propan-1-amine hydrochloride** and its specific enantiomers are summarized below[2][3][4].

Property	Value / Description
Chemical Name	1-(m-Tolyl)propan-1-amine hydrochloride
CAS Number (Racemic)	1864056-40-5
CAS Number (R-Enantiomer)	1391356-26-5 (HCl salt) / 1212925-87-5 (Free base)
Molecular Formula	C ₁₀ H ₁₆ ClN (C ₁₀ H ₁₅ N · HCl)
Molecular Weight	185.69 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in Water, Methanol, DMSO
Storage Conditions	Room temperature, inert atmosphere, desiccated

Mechanistic Role & Pharmacophore Dynamics

In drug discovery, the 1-arylalkylamine motif is a privileged structure. The specific substitution pattern of 1-(m-tolyl)propan-1-amine offers unique spatial and electronic characteristics that drive target affinity:

- **The meta-Methyl Group:** Unlike para-substituted analogs, the meta-methyl group projects laterally into hydrophobic sub-pockets of target receptors. This enhances binding affinity through localized Van der Waals interactions without causing steric clashes in narrow binding clefts.
- **The alpha-Ethyl Chain:** The ethyl group dictates the conformational orientation of the amine. It restricts the rotational degrees of freedom, effectively locking the pharmacophore into a bioactive conformation.
- **The Protonated Amine:** At physiological pH, the primary amine is protonated, serving as a critical hydrogen bond donor and forming strong salt bridges with conserved aspartate or glutamate residues in the target protein.



[Click to download full resolution via product page](#)

Pharmacophore dynamics of 1-(m-tolyl)propan-1-amine within a target binding pocket.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 1-(m-tolyl)propan-1-amine can be approached via racemic or enantioselective routes. Both protocols below are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the synthesis rather than blind adherence to a timer.

Route A: Racemic Synthesis via Direct Reductive Amination

This route utilizes sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) to convert 1-(m-tolyl)propan-1-one to the racemic amine.

Causality of Reagents: $\text{NaBH}(\text{OAc})_3$ is explicitly chosen over sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN). It is a mild reducing agent that selectively reduces the transient iminium ion without over-reducing the starting ketone to an alcohol, and it avoids the severe toxicity associated with cyanide byproducts [5][6].

Step-by-Step Protocol:

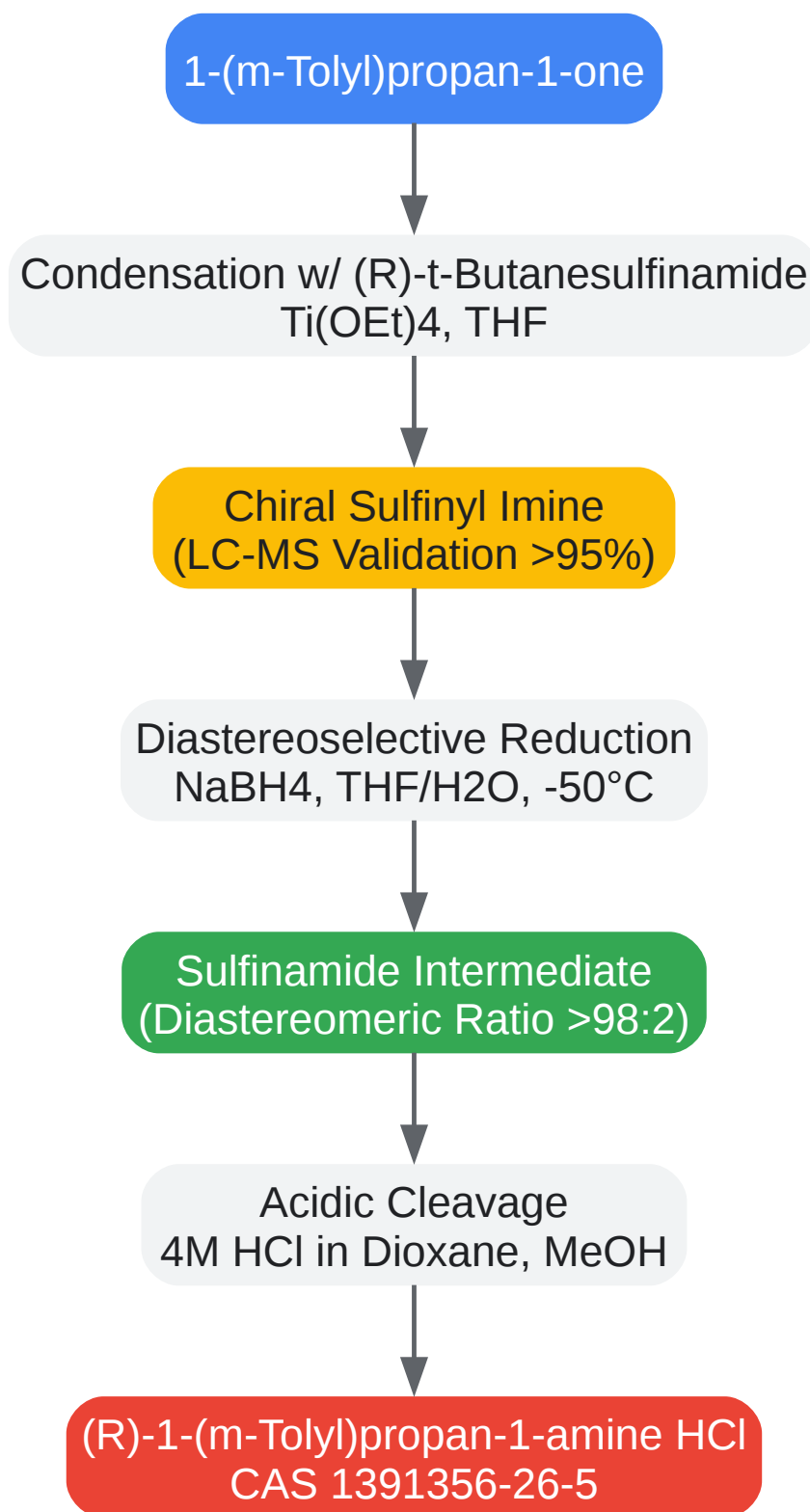
- **Imine Formation:** Dissolve 1 eq of 1-(m-tolyl)propan-1-one and 5 eq of ammonium acetate in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
 - **Self-Validation Check:** Sample the reaction, dilute in methanol, and analyze via LC-MS. Proceed to reduction only when the intermediate imine mass $[\text{M}+\text{H}]^+$ is the dominant peak.
- **Reduction:** Cool the mixture to 0°C . Add 1.5 eq of $\text{NaBH}(\text{OAc})_3$ portion-wise to control the exothermic hydride transfer. Stir for 12 hours, allowing it to warm to room temperature[5].
 - **Self-Validation Check:** Perform TLC (Hexanes:EtOAc 7:3). The complete disappearance of the ketone spot (UV active, higher R_f) confirms successful reduction.
- **Quench & Extraction:** Quench with saturated aqueous NaHCO_3 until pH 8 is reached. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.

- Salt Formation: Dissolve the crude free base in diethyl ether. Dropwise add 2M HCl in diethyl ether until precipitation ceases. Filter the white solid and dry under vacuum to yield racemic **1-(m-tolyl)propan-1-amine hydrochloride**.

Route B: Asymmetric Synthesis via Ellman's Sulfinamide

To obtain the pure (R)- or (S)-enantiomer (e.g., CAS 1391356-26-5), the Ellman auxiliary method is the industry gold standard [7][8].

Causality of Reagents: (R)-tert-Butanesulfinamide condenses with the ketone to form a chiral sulfinyl imine. The bulky tert-butyl group creates a rigid steric environment. When reduced with NaBH₄ at ultra-low temperatures, hydride attack is forced to occur exclusively from the less hindered face, resulting in exceptional diastereoselectivity (>98% de). Titanium(IV) ethoxide (Ti(OEt)₄) is deployed because it acts dually as a Lewis acid to activate the ketone and a water scavenger to drive the condensation equilibrium forward [9].



[Click to download full resolution via product page](#)

Workflow for the asymmetric synthesis of (R)-1-(m-Tolyl)propan-1-amine HCl.

Step-by-Step Protocol:

- Chiral Imine Condensation: To a solution of 1-(m-tolyl)propan-1-one (1 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF, add Ti(OEt)₄ (2 eq). Heat to 60°C for 16 hours.
 - Self-Validation Check: Quench a 10 µL aliquot in wet EtOAc, centrifuge the TiO₂ precipitate, and analyze the supernatant via LC-MS. Conversion must be >95% before proceeding[8].
- Diastereoselective Reduction: Cool the reaction mixture to -50°C. Slowly add NaBH₄ (3 eq) dissolved in a minimal amount of THF/H₂O. Stir for 4 hours at -50°C, then slowly warm to 0°C.
 - Self-Validation Check: Analyze the crude mixture via chiral HPLC. The diastereomeric ratio (dr) should exceed 98:2. If dr is lower, recrystallization of the intermediate is required before cleavage.
- Auxiliary Cleavage: Isolate the sulfinamide intermediate via standard aqueous workup. Dissolve in methanol and add 4M HCl in dioxane (3 eq). Stir at room temperature for 1 hour. The acidic conditions selectively cleave the N-S bond without racemizing the chiral center[7][10].
- Isolation: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to remove the sulfinyl byproducts, yielding pure (R)-**1-(m-tolyl)propan-1-amine hydrochloride**[4].

Analytical Characterization Standards

To guarantee scientific integrity, the final synthesized compound must meet the following analytical thresholds before deployment in biological assays:

- ¹H NMR (400 MHz, CD₃OD): Must show the characteristic triplet for the terminal methyl of the ethyl group (~0.9 ppm), a multiplet for the diastereotopic CH₂ protons (~1.8-2.0 ppm), a distinct multiplet for the chiral CH proton (~4.1 ppm), the meta-methyl singlet (~2.3 ppm), and the aromatic multiplet (7.1-7.4 ppm).
- Chiral HPLC: For enantiopure batches, enantiomeric excess (ee) must be >99%, validated against a racemic reference standard using a chiral stationary phase (e.g., Chiralcel OD-H).

- Karl Fischer Titration: Water content should be <0.5% w/w to ensure accurate molecular weight calculations for downstream dosing.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." *The Journal of Organic Chemistry*, 61(11), 3849-3862. URL:[[Link](#)]
- Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." *Accounts of Chemical Research*, 35(11), 984-995. URL:[[Link](#)]
- Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). "Asymmetric synthesis of amines using tert-butanesulfinamide." *Nature Protocols*, 8(11), 2271-2280. URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1864056-40-5|1-\(m-Tolyl\)propan-1-amine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- 2. [\(R\)-1-\(M-Tolyl\)propan-1-aMine hydrochloride | 1212925-87-5 \[chemicalbook.com\]](#)
- 3. [cacheby.com \[cacheby.com\]](#)
- 4. [\(R\)-1-\(m-Tolyl\)propan-1-amine hydrochloride | 1391356-26-5 \[sigmaaldrich.com\]](#)
- 5. [pubs.acs.org \[pubs.acs.org\]](#)
- 6. [Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures \[organic-chemistry.org\]](#)
- 7. [pubs.acs.org \[pubs.acs.org\]](#)
- 8. [Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 9. [scispace.com \[scispace.com\]](#)
- 10. [researchgate.net \[researchgate.net\]](#)

- To cite this document: BenchChem. [Comprehensive Technical Guide: 1-(m-Tolyl)propan-1-amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1432215/docs#comprehensive-technical-guide-1-m-tolyl-propan-1-amine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)